1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione
CAS No.: 55021-63-1
Cat. No.: VC17009483
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55021-63-1 |
|---|---|
| Molecular Formula | C14H16N2O3S |
| Molecular Weight | 292.36 g/mol |
| IUPAC Name | 1-acetyl-5-(2-methylsulfanylethyl)-3-phenylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C14H16N2O3S/c1-10(17)15-12(8-9-20-2)13(18)16(14(15)19)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
| Standard InChI Key | MRYWQGMOWDVQGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C(C(=O)N(C1=O)C2=CC=CC=C2)CCSC |
Introduction
Chemical Structure and Nomenclature
Core Architecture and Substituents
The compound’s backbone consists of an imidazolidine-2,4-dione ring, a five-membered heterocycle containing two nitrogen atoms and two ketone groups at positions 2 and 4. Key substituents include:
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1-Acetyl group: A methyl carbonyl moiety (-COCH₃) attached to the nitrogen at position 1.
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5-[2-(Methylthio)ethyl]: A thioether-containing side chain (-CH₂CH₂SCH₃) at position 5.
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3-Phenyl group: An aromatic benzene ring (-C₆H₅) at position 3 .
IUPAC Name and Molecular Formula
The systematic IUPAC name, 1-acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione, reflects its substitution pattern. Its molecular formula is C₁₄H₁₆N₂O₃S, with a calculated molecular weight of 292.37 g/mol .
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 55021-63-1 | |
| Molecular Formula | C₁₄H₁₆N₂O₃S | |
| Molecular Weight | 292.37 g/mol | |
| Purity | 99% |
Synthesis and Manufacturing
Industrial Production
Zibo Hangyu Biotechnology Development Co., Ltd. (China) lists this compound as a fine chemical intermediate, indicating batch synthesis at laboratory to pilot scales. The 99% purity specification aligns with its use in downstream applications .
Physicochemical Properties
Experimental and Predicted Data
Limited empirical data are available, but computational tools and analog comparisons provide estimates:
Table 2: Physicochemical Profile
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LogP Estimate: ~1.5 (predicted via analogy to phenyl-substituted imidazolidine-diones ).
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Hydrogen Bonding: Two ketone oxygen atoms and one acetyl oxygen act as acceptors; no donors .
Applications and Industrial Relevance
Agrochemical Intermediates
The methylthioethyl side chain’s sulfur atom suggests utility in synthesizing thiourea-based herbicides or fungicides. For instance, thioether moieties are critical in vulcanization accelerators and crop protection agents .
Pharmaceutical Development
Imidazolidine-diones are explored as protease inhibitors or anticonvulsants. The acetyl group may enhance bioavailability, while the phenyl ring could facilitate receptor binding .
Material Science
Potential applications include:
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